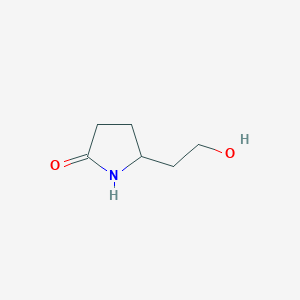

5-(2-Hydroxyethyl)pyrrolidin-2-one

Descripción general

Descripción

5-(2-Hydroxyethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C6H11NO2. It is a derivative of pyrrolidinone, a five-membered lactam ring, and contains a hydroxyethyl group at the second position. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with ethylene oxide under basic conditions. The reaction proceeds as follows:

- Pyrrolidin-2-one is dissolved in a suitable solvent, such as tetrahydrofuran or dimethylformamide.

- Ethylene oxide is added to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures.

- A base, such as sodium hydroxide or potassium carbonate, is added to facilitate the reaction.

- The reaction mixture is stirred for several hours until the desired product is formed.

- The product is then isolated by filtration, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Hydroxyethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-(2-oxoethyl)pyrrolidin-2-one.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols are used in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: 5-(2-oxoethyl)pyrrolidin-2-one

Reduction: 5-(2-hydroxyethyl)pyrrolidin-2-ol

Substitution: Various substituted pyrrolidinones, depending on the nucleophile used

Aplicaciones Científicas De Investigación

5-(2-Hydroxyethyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.

Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-(2-Hydroxyethyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing the binding affinity and specificity. The pyrrolidinone ring provides structural stability and contributes to the overall pharmacophore of the molecule.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidin-2-one: The parent compound without the hydroxyethyl group.

5-(2-oxoethyl)pyrrolidin-2-one: An oxidized derivative of 5-(2-Hydroxyethyl)pyrrolidin-2-one.

N-methylpyrrolidin-2-one: A methylated derivative with different physicochemical properties.

Uniqueness

This compound is unique due to the presence of the hydroxyethyl group, which imparts specific reactivity and binding properties. This functional group allows for diverse chemical modifications and enhances the compound’s utility in various applications. The combination of the pyrrolidinone ring and the hydroxyethyl group provides a versatile scaffold for the design of novel compounds with tailored properties.

Actividad Biológica

5-(2-Hydroxyethyl)pyrrolidin-2-one, with the molecular formula CHNO, is a derivative of pyrrolidinone and has garnered attention due to its diverse biological activities. This compound is notable for its applications in medicinal chemistry, organic synthesis, and material science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound features a hydroxyethyl group at the second position of the pyrrolidinone ring. Its unique structure allows it to serve as a versatile scaffold for the development of bioactive compounds. The compound is primarily studied for its potential in enzyme inhibition and as a ligand in biochemical assays.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. Its structural features allow it to fit into enzyme active sites, blocking substrate access.

- Antimicrobial Activity : Research indicates that derivatives of pyrrolidinone, including this compound, exhibit antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Studies have demonstrated that this compound derivatives possess cytotoxic effects on cancer cell lines, including A549 lung adenocarcinoma cells. These compounds showed selective toxicity towards cancer cells while sparing non-cancerous cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various 5-oxopyrrolidine derivatives against Staphylococcus aureus. Compound variants demonstrated significant activity against strains resistant to standard treatments like linezolid .

- Anticancer Evaluation : In vitro studies on A549 cells revealed that certain derivatives reduced cell viability significantly compared to controls. Notably, compounds with specific functional groups exhibited enhanced cytotoxicity while maintaining low toxicity toward non-cancerous cells .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest good solubility in water and organic solvents, which is beneficial for drug formulation. Toxicological assessments indicate that related compounds exhibit low acute toxicity levels (LD50 > 14,430 mg/kg) and are generally well-tolerated in vivo . However, some derivatives have shown mutagenic potential in specific assays, highlighting the need for careful evaluation during drug development .

Propiedades

IUPAC Name |

5-(2-hydroxyethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVDPHDTYDBCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445924 | |

| Record name | 5-(2-Hydroxyethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149427-84-9 | |

| Record name | 5-(2-Hydroxyethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.